

using 3BP-3940 to monitor treatment response

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Application Notes: Using **3BP-3940** for Non-Invasive Monitoring of Glutaminase Inhibition in Preclinical Cancer Models

Abstract

This document provides detailed application notes and protocols for the use of **3BP-3940**, a novel, non-metabolized, radiolabeled glutamine analog for Positron Emission Tomography (PET) imaging. **3BP-3940** is designed to assess the pharmacodynamic effects of glutaminase (GLS) inhibitors by quantifying changes in the intracellular glutamine pool. Many aggressive cancers exhibit glutamine addiction, making the glutaminase enzyme a key therapeutic target. [1] Inhibition of GLS leads to an accumulation of intracellular glutamine, a change that can be detected and quantified by **3BP-3940** PET imaging.[1][2] These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction

Cancer cell metabolism is characterized by a reprogramming of pathways to support rapid proliferation.[3][4] A key feature of many aggressive tumors, such as triple-negative breast cancer (TNBC), is a heightened dependence on glutamine, a phenomenon known as "glutamine addiction".[1][5] Glutaminolysis, the process of converting glutamine to glutamate, is initiated by the mitochondrial enzyme glutaminase (GLS) and is the rate-limiting step in this critical metabolic pathway.[1][6]

Targeting GLS with small molecule inhibitors like CB-839 (Telaglenastat) is a promising therapeutic strategy.[7][8] A major challenge in developing these therapies is the lack of non-



invasive biomarkers to confirm target engagement and measure early therapeutic response.[9] Inhibition of GLS activity leads to a blockage in glutamine metabolism, causing the intracellular glutamine pool to increase.[1]

3BP-3940 is a PET tracer designed to exploit this mechanism. As a non-metabolized glutamine analog, its uptake into cancer cells is mediated by glutamine transporters (e.g., ASCT2) and is proportional to the intracellular glutamine concentration.[5] Therefore, an increase in **3BP-3940** uptake following treatment with a GLS inhibitor serves as a direct pharmacodynamic marker of target engagement.[1][2] This application note details the principles and methods for using **3BP-3940** to monitor treatment response in vitro and in vivo.

Principle of Method

The use of **3BP-3940** as a pharmacodynamic biomarker is based on the inverse relationship between GLS activity and the intracellular glutamine pool size.[2]

- Baseline State: In a cancer cell with high GLS activity, glutamine is rapidly transported into the cell and converted to glutamate. This high metabolic flux keeps the intracellular glutamine pool relatively low. 3BP-3940 uptake reflects this baseline state.
- Post-Treatment State: Following administration of a GLS inhibitor (e.g., CB-839), the
 conversion of glutamine to glutamate is blocked. Glutamine continues to be transported into
 the cell, but its metabolism is halted, leading to a significant increase in the intracellular
 glutamine pool size.
- Imaging Readout: This enlarged glutamine pool results in a corresponding increase in the
 uptake and retention of 3BP-3940, which can be quantified by PET imaging. The change in
 tracer uptake between baseline and post-treatment scans provides a quantitative measure of
 GLS inhibition.

Caption: Conceptual diagram of **3BP-3940** PET imaging principle.

Data Presentation

The efficacy of **3BP-3940** in monitoring response to the GLS inhibitor CB-839 has been evaluated in preclinical models of breast cancer. The data below are representative of expected outcomes.



Table 1: In Vivo **3BP-3940** PET Imaging Response to GLS Inhibition Data based on studies of triple-negative (HCC1806) and ER-positive (MCF-7) breast cancer xenografts treated with CB-839 (100 mg/kg, BID for 2 days).

Cell Line	GLS Activity	Treatmen t Group	Baseline V D	Post- Treatmen t V D	Fold Change	P-value
HCC1806	High	CB-839	1.24 ± 0.26	2.05 ± 0.26	1.65	0.0055
HCC1806	High	Vehicle	1.31 ± 0.21	1.39 ± 0.29	1.06	> 0.05
MCF-7	Low	CB-839	2.15 ± 0.35	2.25 ± 0.41	1.05	> 0.05

V D (Distribution Volume) is a quantitative measure of tracer uptake derived from dynamic PET imaging, analogous to Standardized Uptake Value (SUV) but more robust for tracers with reversible kinetics. Data are presented as mean ± SD.

Table 2: Ex Vivo Biodistribution of a Representative Tracer in Tumor-Bearing Mice Data shown as percent injected dose per gram of tissue (%ID/g) at 1-hour post-injection.

Organ	Tumor (High GLS)	Tumor (Low GLS)	Blood	Liver	Kidney	Muscle
%ID/g	2.94 ± 0.24	2.29 ± 0.21	1.5 ± 0.3	4.5 ± 0.8	5.2 ± 1.1	0.5 ± 0.1

Note: These tables compile representative data from published studies to illustrate expected results.[1][10]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol measures the uptake of radiolabeled **3BP-3940** in cultured cancer cells to confirm sensitivity to GLS inhibition.

Materials:



- Cancer cell lines of interest (e.g., HCC1806, MCF-7)
- Complete cell culture medium (e.g., RPMI, DMEM)
- 96-well cell culture plates[11]
- GLS inhibitor (e.g., CB-839) and vehicle (e.g., DMSO)
- Radiolabeled 3BP-3940
- Assay buffer (e.g., Krebs-Henseleit buffer)[12]
- Ice-cold PBS
- Cell lysis buffer (e.g., 1% SDS or 0.2 M NaOH)[11][12]
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 150,000 cells per well and incubate for 24-48 hours to allow adherence and reach 70-95% confluency.[11]
- Treatment: Treat cells with the GLS inhibitor or vehicle at the desired concentration and incubate for the specified duration (e.g., 24 hours).
- Preparation: On the day of the assay, aspirate the culture medium. Wash cells once with 100 μL of room-temperature assay buffer.[12]
- Uptake Initiation: Add 50 μL of assay buffer containing a known concentration of radiolabeled
 3BP-3940 (e.g., 1-2 μCi/mL) to each well to initiate uptake.[11]
- Incubation: Incubate the plate for a predetermined interval (e.g., 5-30 minutes) at 37°C with gentle agitation.[11]
- Uptake Termination: Stop the incubation by rapidly aspirating the tracer-containing buffer and washing the cells three times with 100 μL of ice-cold PBS.[11]



- Cell Lysis: Add 50-100 μL of cell lysis buffer to each well. Ensure complete lysis by incubating for 10-15 minutes.[11]
- Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis: Normalize CPM to the protein content per well or cell number. Compare the
 uptake in inhibitor-treated cells to vehicle-treated cells to determine the fold-change in 3BP3940 uptake.

Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model

This protocol describes the use of **3BP-3940** PET/CT to non-invasively monitor GLS inhibitor efficacy in tumor-bearing mice.[13]

Materials:

- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)[13]
- GLS inhibitor and vehicle for in vivo administration
- **3BP-3940** radiotracer solution (sterile, for injection)
- Anesthesia (e.g., isoflurane)[14]
- Small animal PET/CT scanner
- Syringes (28-32 gauge) and tail vein catheter[13]
- Animal warming system[13]

Procedure:

• Animal Treatment: Begin treatment of tumor-bearing mice with the GLS inhibitor or vehicle according to the established dosing regimen (e.g., oral gavage, IP injection for 2-4 days).

Methodological & Application



- Baseline Imaging (Optional but Recommended): Perform a baseline PET/CT scan before initiating treatment to establish initial tracer uptake in the tumor.
- Animal Preparation for Post-Treatment Scan:
 - Fast mice for 4-6 hours before imaging.[15]
 - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[13]
 [14]
 - Position the mouse on the scanner bed, which should be equipped with a warming system to maintain body temperature.[13]
 - If available, place a tail vein catheter for precise tracer injection.
- Radiotracer Administration:
 - Draw a precise dose of **3BP-3940** (typically 3.7-7.4 MBq or 100-200 μ Ci) into a syringe. [13]
 - Administer the radiotracer via the tail vein as a bolus injection.[13]
- · PET/CT Imaging:
 - Immediately after injection, begin a dynamic PET scan for 60-90 minutes.[13][15]
 - Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.[10]
- Image Analysis:
 - Reconstruct PET and CT images using appropriate algorithms (e.g., OSEM 2D/3D).[16]
 - Fuse the PET and CT images.
 - Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, liver, heart) on the fused images.[13]



- Generate time-activity curves (TACs) for each ROI.
- Calculate a quantitative uptake metric. For dynamic scans, calculate the Distribution Volume (V D) using Logan plot analysis. For static images (e.g., 50-60 minutes postinjection), calculate the Standardized Uptake Value (SUV).[15]
- Response Assessment: Compare the quantitative uptake metric (V D or SUV) from the posttreatment scan to the baseline scan (or to the vehicle control group) to determine the treatment effect. A significant increase in the metric indicates successful target engagement.

Caption: Step-by-step workflow for preclinical treatment monitoring.

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